C18H24ClNO6

Description

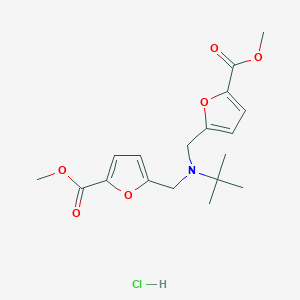

The exact mass of the compound dimethyl 5,5'-[(tert-butylimino)bis(methylene)]di(2-furoate) hydrochloride is 385.1292152 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 5-[[tert-butyl-[(5-methoxycarbonylfuran-2-yl)methyl]amino]methyl]furan-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO6.ClH/c1-18(2,3)19(10-12-6-8-14(24-12)16(20)22-4)11-13-7-9-15(25-13)17(21)23-5;/h6-9H,10-11H2,1-5H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTCIDXKWCRNFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(CC1=CC=C(O1)C(=O)OC)CC2=CC=C(O2)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of C18h24clno6

Retrosynthetic Analysis and Key Precursors for C18H24ClNO6 Synthesis

A retrosynthetic analysis of a target molecule with the formula this compound, such as methyl (2S,3R,4S)-3-benzamido-2-((S)-1-chloro-3,3-dimethyl-2-oxobutyl)-4-(methylsulfonyl)oxy-tetrahydrofuran-2-carboxylate, reveals several key disconnections and potential precursors. The core of the molecule is a highly substituted tetrahydrofuran ring, which is a common motif in many natural products. uni-saarland.denih.gov

The primary disconnections would likely target the bonds that are most readily formed, such as ester and amide linkages. The ester group could be disconnected to reveal a carboxylic acid and an alcohol, while the amide bond can be disconnected to an amine and a carboxylic acid derivative. Further disconnection of the tetrahydrofuran ring itself could proceed through several pathways, including intramolecular cyclization of a linear precursor.

A plausible retrosynthetic approach would involve:

Amide bond disconnection: This would break the benzamido group from the tetrahydrofuran backbone, leading to a 3-amino-tetrahydrofuran derivative and benzoyl chloride or a similar activated benzoic acid derivative.

Ester bond disconnection: The methyl ester could be disconnected to a carboxylic acid on the tetrahydrofuran ring and methanol.

C-C bond disconnection: The bond between the tetrahydrofuran ring and the chlorobutyl side chain could be a point of disconnection, potentially leading to a tetrahydrofuran derivative with a carbonyl group at the 2-position and a corresponding organometallic or enolate precursor for the side chain.

Tetrahydrofuran ring opening: The ether linkage of the tetrahydrofuran could be disconnected to reveal a diol precursor, which could be cyclized to form the ring.

This analysis suggests that key precursors for the synthesis of this compound would likely include a chiral amino alcohol, a derivative of pivalic acid containing a chlorine atom, benzoic acid, and a sulfonylating agent. The stereochemistry of the final product would need to be carefully controlled throughout the synthetic sequence, likely starting from a chiral pool material or through the use of asymmetric reactions.

Classical Synthetic Routes to this compound

Classical synthetic routes to substituted tetrahydrofurans often rely on intramolecular cyclization reactions. nih.gov For a molecule with the complexity of this compound, a linear precursor containing all the necessary carbon atoms and functional groups in the correct oxidation states would be assembled first.

One common approach is the intramolecular Williamson ether synthesis, where an alcohol nucleophile displaces a leaving group on the same molecule to form the tetrahydrofuran ring. nih.gov In the context of this compound, this would involve a precursor with a hydroxyl group and a suitable leaving group (e.g., a tosylate or a halide) positioned to favor 5-exo-tet cyclization.

Another classical method is the acid-catalyzed cyclization of a diol. This approach, however, can be less stereocontrolled and may lead to a mixture of products. The substituents on the precursor would play a crucial role in directing the stereochemical outcome of the cyclization.

The introduction of the various substituents, such as the benzamido, chloro, and methylsulfonyloxy groups, would typically be achieved through standard functional group transformations. For example, the amino group could be introduced via a nucleophilic substitution reaction with an azide followed by reduction, and then acylated with benzoyl chloride. The hydroxyl group could be sulfonylated using methanesulfonyl chloride.

Advanced and Stereoselective Synthetic Strategies for this compound

Modern synthetic chemistry offers a range of advanced and stereoselective methods for the synthesis of highly substituted tetrahydrofurans. uni-saarland.denih.gov These methods often provide superior control over the stereochemistry of the final product.

One powerful strategy is the use of Matteson homologation , which allows for the stereoselective construction of carbon-carbon bonds. uni-saarland.de This method could be employed to build up the carbon skeleton of the precursor to this compound with high diastereoselectivity. uni-saarland.de

Another important class of reactions is catalytic asymmetric cycloadditions . For instance, a [3+2] cycloaddition between an alkene and a carbonyl compound could be used to construct the tetrahydrofuran ring with high enantioselectivity. virginia.edu

Substrate-controlled diastereoselective reactions are also crucial for the synthesis of complex molecules like this compound. The existing stereocenters in a synthetic intermediate can be used to direct the stereochemical outcome of subsequent reactions. For example, the stereoselective reduction of a ketone or the diastereoselective addition of a nucleophile to an aldehyde can be controlled by the stereochemistry of adjacent functional groups.

The following table summarizes some advanced stereoselective methods applicable to the synthesis of substituted tetrahydrofurans:

| Synthetic Strategy | Description | Key Features |

| Matteson Homologation | Iterative chain extension using boronic esters. | High stereocontrol, predictable outcomes. uni-saarland.de |

| Asymmetric Cycloadditions | [3+2] or [4+3] cycloadditions to form the ring. | Catalytic and enantioselective. |

| Intramolecular Iodoetherification | Cyclization of an unsaturated alcohol with an iodine source. | Mild conditions, good stereocontrol. |

| Oxidative Cyclization of Dienes | Conversion of 1,5-dienes to tetrahydrofurans. | Can introduce hydroxyl groups. nih.gov |

Chemical Reactivity and Derivatization Approaches for this compound Scaffolds

The chemical reactivity of a molecule like this compound would be dictated by its various functional groups. The ester, amide, chloro, and methylsulfonyloxy groups all offer opportunities for further chemical transformations and derivatization.

Ester and Amide Hydrolysis: The methyl ester and the benzamido group can be hydrolyzed under acidic or basic conditions to reveal the corresponding carboxylic acid and amine, respectively. These functional groups can then be further modified.

Nucleophilic Substitution of the Chloro Group: The chlorine atom on the side chain is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of other functional groups, such as azides, thiols, or other halides.

Displacement of the Mesylate Group: The methylsulfonyloxy group is an excellent leaving group and can be displaced by nucleophiles to introduce new substituents at that position. This reaction would likely proceed with inversion of stereochemistry.

Reduction of the Carbonyl Group: The ketone on the side chain can be reduced to a secondary alcohol, introducing a new stereocenter.

These reactions allow for the creation of a library of derivatives from the this compound scaffold, which can be useful for structure-activity relationship studies in drug discovery. researchgate.net

Catalytic Methods in this compound Chemical Synthesis

Catalytic methods play a crucial role in modern organic synthesis by enabling efficient and selective transformations. virginia.edursc.orgnih.gov In the context of synthesizing this compound, various catalytic reactions could be employed.

Catalytic C-O and C-N Bond Formation: The formation of the tetrahydrofuran ring (C-O bond) and the amide linkage (C-N bond) can be facilitated by catalysts. virginia.edursc.orgnih.gov For example, transition metal catalysts, such as palladium or copper, are often used for cross-coupling reactions to form C-O and C-N bonds. rsc.org

Asymmetric Catalysis: As mentioned earlier, catalytic asymmetric reactions are essential for controlling the stereochemistry of the molecule. Chiral Lewis acids or organocatalysts can be used to catalyze stereoselective reactions, such as aldol reactions, Michael additions, or cycloadditions, in the synthesis of the precursors to this compound.

Hydrogenation: Catalytic hydrogenation can be used for the reduction of double bonds or other functional groups in the synthetic intermediates.

The use of catalytic methods can significantly improve the efficiency and sustainability of the synthesis by reducing the number of steps and the amount of waste generated.

The following table provides examples of catalytic methods relevant to the synthesis of substituted tetrahydrofurans:

| Catalytic Method | Catalyst | Transformation |

| Intramolecular Hydroalkoxylation | Gold or Platinum complexes | Cyclization of hydroxyalkenes. organic-chemistry.org |

| Reductive Cyclization | Iron complexes | Cyclization of enynes. organic-chemistry.org |

| C-H Amination | Cobalt or Palladium nanoparticles | Formation of C-N bonds. nih.gov |

| Asymmetric Henry Reaction | Copper complexes | Formation of C-C bonds with stereocontrol. chemistryviews.org |

Stereochemical Investigations of C18h24clno6

Chirality Assessment and Stereoisomerism in 3,4-Dichloromethylphenidate

The molecular structure of 3,4-Dichloromethylphenidate (3,4-DCMP), an analog of methylphenidate, possesses two chiral centers. nih.govresearchgate.net A chiral center is a carbon atom bonded to four different groups, which results in the possibility of stereoisomerism. utexas.edulumenlearning.comlibretexts.org The presence of 'n' chiral centers in a molecule can lead to a maximum of 2^n possible stereoisomers. utexas.eduyoutube.com For 3,4-DCMP, with its two chiral centers, there are four possible stereoisomers. researchgate.netwikipedia.org

These stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other and have identical physical properties, except for the direction in which they rotate plane-polarized light. lumenlearning.comlibretexts.orglibretexts.org The two pairs of enantiomers of 3,4-DCMP are diastereomers of each other. Diastereomers are stereoisomers that are not mirror images and have different physical and chemical properties. libretexts.orglibretexts.org

The two diastereomeric pairs of 3,4-DCMP are designated as the threo and erythro isomers. researchgate.net Each of these diastereomers exists as a pair of enantiomers: d- and l-threo, and d- and l-erythro. The threo diastereomer is of particular interest due to its pharmacological activity. wikipedia.org The d-threo-enantiomer is noted to be the most pharmacologically active. nih.govmyexperiment.org

Table 1: Possible Stereoisomers of 3,4-Dichloromethylphenidate

| Diastereomer | Enantiomers | Relationship |

|---|---|---|

| threo | d-threo and l-threo | Enantiomers |

| erythro | d-erythro and l-erythro | Enantiomers |

Enantioselective Synthesis and Resolution Techniques for 3,4-Dichloromethylphenidate Stereoisomers

The synthesis of specific stereoisomers of 3,4-DCMP is crucial for studying their individual pharmacological effects. Enantioselective synthesis aims to produce a single enantiomer, while resolution techniques are used to separate a racemic mixture of enantiomers.

Enantioselective Synthesis: Approaches to the enantioselective synthesis of methylphenidate analogs often involve the use of chiral catalysts. For instance, rhodium catalysts have been employed to selectively produce the d-enantiomer of methylphenidate and its derivatives. myexperiment.org These methods can also be diastereoselective, favoring the formation of the threo-diastereomer over the erythro-diastereomer. myexperiment.org Another strategy involves the use of Sharpless asymmetric epoxidation to establish the desired stereocenters. nih.gov

Resolution Techniques: Classical resolution involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. For methylphenidate, chiral acids like di-p-toluoyl-D-tartaric acid have been used to form salts that allow for the precipitation of the desired d-threo-methylphenidate. google.com Another method for the resolution of threo-methylphenidate enantiomers is the fractional recrystallization of binaphthyl phosphate salts. nih.gov

Modern analytical techniques such as supercritical fluid chromatography (SFC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for the chiral separation and quantification of methylphenidate and its analogs. nih.govresearchgate.net These methods are essential for analyzing the enantiomeric composition of samples.

Configurational Assignment and Stereodescriptors for 3,4-Dichloromethylphenidate

The absolute configuration of the chiral centers in the stereoisomers of 3,4-DCMP is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. Each of the four stereoisomers will have a unique set of stereodescriptors (R or S) for its two chiral centers.

For the parent compound, methylphenidate, the biologically active (+)-threo enantiomer has been confirmed to have the (R,R) absolute configuration. nih.gov Given the structural similarity, it is inferred that the active enantiomer of 3,4-DCMP also possesses this configuration. The four stereoisomers of 3,4-DCMP would therefore be (2R, αR), (2S, αS), (2R, αS), and (2S, αR). The threo diastereomers are (2R, αR) and (2S, αS), while the erythro diastereomers are (2R, αS) and (2S, αR).

The determination of the absolute configuration often relies on techniques such as X-ray crystallography of a single crystal of a stereoisomer or its salt. nih.govnih.gov

Table 2: Stereodescriptors for Methylphenidate Stereoisomers

| Isomer | Absolute Configuration |

|---|---|

| d-threo | (R,R) |

| l-threo | (S,S) |

| d-erythro | (R,S) |

| l-erythro | (S,R) |

Note: This table is based on the known configurations of methylphenidate and is expected to be analogous for 3,4-Dichloromethylphenidate.

Stereochemical Stability and Interconversion Dynamics of 3,4-Dichloromethylphenidate

The stereochemical stability of 3,4-DCMP is an important factor in its pharmacology and analysis. The covalent bonds at the chiral centers are generally stable under physiological conditions, meaning that spontaneous interconversion (epimerization) between diastereomers or racemization of enantiomers is unlikely to occur.

However, the conformation of the molecule, which refers to the spatial arrangement of atoms that can be changed by rotation about single bonds, can be influenced by various factors. Conformational analysis of methylphenidate has shown that the threo isomer has a preferred conformation where the carbonyl oxygen of the ester group is oriented toward the ammonium group. nih.gov In contrast, the ester group in the erythro isomer tends to adopt a more extended conformation relative to the piperidine ring. nih.gov

Molecular and Cellular Mechanisms of C18h24clno6 Activity

Identification and Characterization of Biological Targets for C18H24ClNO6

The primary biological target of Sarpogrelate (B137540) Hydrochloride is the serotonin (B10506) 5-HT₂A receptor. patsnap.compatsnap.com Serotonin, a crucial neurotransmitter, modulates a variety of physiological functions, including platelet aggregation and the constriction and dilation of blood vessels. patsnap.com Sarpogrelate Hydrochloride acts as a selective antagonist for the 5-HT₂A receptor, meaning it binds to this receptor and blocks serotonin from activating it. patsnap.comtocris.com This antagonistic action is central to its effects on the cardiovascular system. patsnap.com

The compound also shows some activity at other serotonin receptor subtypes, though with lower affinity. It acts as an antagonist at 5-HT₂B and 5-HT₂C receptors as well. tocris.commedchemexpress.comwikipedia.org However, its affinity for the 5-HT₂A receptor is significantly higher. wikipedia.org Research indicates that Sarpogrelate Hydrochloride has minimal to no significant interaction with other receptor types, including 5-HT₁, 5-HT₃, 5-HT₄, alpha-adrenergic, beta-adrenergic, histamine (B1213489) (H₁ and H₂), and muscarinic (M₃) receptors, highlighting its selectivity. tocris.commedchemexpress.comrndsystems.com

Ligand-Receptor Interactions of this compound at the Molecular Level

Sarpogrelate Hydrochloride's interaction with the 5-HT₂A receptor is characterized by high affinity and selectivity. Binding affinity is a measure of the strength of the interaction between a ligand (in this case, sarpogrelate) and its receptor. This is often expressed as a pKi or Ki value, where a higher pKi or a lower Ki indicates stronger affinity.

Studies have reported the following binding affinity values for Sarpogrelate Hydrochloride and its active metabolite, M-1:

| Compound | Receptor | pKi | Ki (nM) |

| Sarpogrelate | 5-HT₂A | 8.52 | 8.39 |

| Sarpogrelate | 5-HT₂B | 6.57 | - |

| Sarpogrelate | 5-HT₂C | 7.43 | - |

| M-1 (active metabolite) | 5-HT₂A | - | 1.70 |

| This table is interactive. Data sourced from multiple studies. tocris.commedchemexpress.comnih.govtargetmol.comselleckchem.com |

The data indicates that both the parent compound and its active metabolite bind strongly to the 5-HT₂A receptor. nih.gov The interaction is described as competitive antagonism, where sarpogrelate competes with serotonin for the same binding site on the receptor. patsnap.com Some research also suggests that sarpogrelate may act as an inverse agonist at the 5-HT₂A receptor, meaning it can reduce the receptor's activity even in the absence of an agonist like serotonin. drugbank.com Molecular modeling studies have aimed to identify the specific amino acid residues within the 5-HT₂ receptor subtypes that are crucial for sarpogrelate's binding and selectivity. tocris.comnewdrugapprovals.org

Cellular Pathway Modulation by this compound

By blocking the 5-HT₂A receptor, Sarpogrelate Hydrochloride influences several downstream cellular signaling pathways. The activation of 5-HT₂A receptors by serotonin typically leads to:

Platelet Aggregation: In platelets, serotonin binding to 5-HT₂A receptors triggers a cascade that results in platelet activation and aggregation, a key process in forming blood clots. patsnap.compatsnap.com Sarpogrelate inhibits this serotonin-induced aggregation. mims.comnih.gov

Vasoconstriction: In vascular smooth muscle cells, 5-HT₂A receptor activation causes the cells to contract, leading to the narrowing of blood vessels (vasoconstriction). patsnap.commims.com By antagonizing this receptor, sarpogrelate promotes vasodilation, or the relaxation and widening of these vessels. patsnap.com

The signaling cascade initiated by 5-HT₂A receptor activation often involves G-proteins, specifically the Gq/11 family. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), ultimately causing the cellular response. Sarpogrelate's blockade of the receptor interrupts this cascade. selleckchem.com

Furthermore, research has uncovered that sarpogrelate can modulate other pathways. In cardiomyocytes, it has been shown to suppress hypertrophy by inhibiting the ERK1/2–GATA4 signaling pathway, an effect that may be independent of its 5-HT₂A receptor antagonism. nih.govmdpi.com In models of diabetic nephropathy, sarpogrelate has been found to inhibit macrophage activity and inflammatory reactions, potentially through the modulation of pathways involving adiponectin and AMPK. nih.govresearchgate.net It has also been shown to inhibit the proliferation of vascular smooth muscle cells, a process that contributes to the narrowing of arteries. nih.govnih.gov

Structure-Mechanism Relationships of this compound

The concept of structure-activity relationship (SAR) is fundamental to understanding how a molecule's chemical structure dictates its biological activity. collaborativedrug.comslideshare.net For Sarpogrelate Hydrochloride, its specific arrangement of atoms and functional groups is what allows it to bind selectively to the 5-HT₂A receptor.

The molecule consists of several key components: a methoxyphenyl group, a phenoxy group, and a dimethylamino group, all connected by a flexible chain that includes an ester linkage to a succinic acid moiety. nih.gov It is the precise spatial arrangement of these groups that allows for a complementary fit into the binding pocket of the 5-HT₂A receptor. tocris.comyoutube.com

The active metabolite of sarpogrelate, M-1, is formed by the de-esterification of the parent compound. nih.govmims.com This metabolite exhibits even higher affinity for the 5-HT₂A receptor, suggesting that the succinic acid portion is not essential for binding and that its removal may even enhance the interaction with the receptor. nih.gov The core structure shared by both sarpogrelate and M-1 is responsible for the primary antagonistic activity. Molecular modeling studies have helped to identify the key binding sites and the selectivity of sarpogrelate for different human 5-HT₂ receptor subtypes. tocris.com

Comparative Analysis of this compound Mechanism Across Diverse Biological Systems

The primary mechanism of Sarpogrelate Hydrochloride—5-HT₂A receptor antagonism—is consistent across different biological systems, but the resulting physiological effects are tissue-specific.

In Platelets vs. Vascular Smooth Muscle: In both platelets and vascular smooth muscle cells, sarpogrelate blocks 5-HT₂A receptors. mims.com In platelets, this leads to the inhibition of aggregation, reducing the tendency for blood clot formation. patsnap.comnih.gov In vascular smooth muscle, the same mechanism leads to relaxation and vasodilation, improving blood flow. patsnap.comnih.gov The compound also inhibits the proliferation of vascular smooth muscle cells, which is a factor in chronic arterial narrowing. nih.gov

In Renal Cells: In the context of the kidney, particularly in diabetic nephropathy, sarpogrelate's effects extend beyond simple receptor antagonism. Studies in rat renal cortical and mesangial cells have detected 5-HT₂A receptors, though the binding affinity of sarpogrelate in these cells was lower than in the brain. nih.gov In animal models of diabetic kidney disease, sarpogrelate has been shown to reduce albuminuria and renal fibrosis. nih.gov These effects are associated with the inhibition of macrophage infiltration and local inflammatory responses, suggesting a modulatory role on immune cells within the kidney. nih.govresearchgate.net

In Cardiac Cells: In cardiac tissue, sarpogrelate has demonstrated protective effects against cardiac hypertrophy (the enlargement and thickening of the heart muscle). nih.govmdpi.com Interestingly, this effect appears to be mediated by the inhibition of the ERK1/2–GATA4 signaling pathway, and may occur independently of the 5-HT₂A receptor, indicating a separate or additional mechanism of action in cardiomyocytes. nih.gov

This comparative analysis reveals that while this compound has a well-defined primary target, its ultimate physiological impact is diverse and dependent on the specific cellular context and the signaling pathways at play within different biological systems.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of C18h24clno6

Qualitative Structure-Activity Relationship Analysis of C18H24ClNO6 Analogs

Qualitative SAR analysis examines how changes in the substructures of a molecule affect its biological activity. For Venetoclax, key interactions with the BH3-binding groove of the Bcl-2 protein are dictated by specific functional groups.

Key structural components of Venetoclax and their roles include:

1H-Pyrrolo[2,3-b]pyridin-5-yloxy moiety : This group is critical for binding. In the unbound form, it engages in hydrogen bonding with adjacent molecules, while in the protein-bound state, it forms N–H⋯O interactions with the carboxylate side arm of an aspartic acid residue in the protein chain. mdpi.com

Chlorophenyl Group : This part of the molecule fits into a hydrophobic pocket of the Bcl-2 protein. Modifications to this group can significantly alter binding affinity.

N-sulfonylbenzamide Core : The central scaffold, including the sulfonamide group, correctly orients the key interacting moieties within the binding pocket. researchgate.net The carbonyl oxygen of the amide unit often interacts with an arginine residue in the target protein. mdpi.com

SAR studies indicate that the intramolecular hydrogen bond between the amine group and the nitro group is a robust structural feature present across various structural analyses. mdpi.com In-silico studies have explored analogs where modifications led to varied binding affinities, highlighting the sensitivity of the target protein to the ligand's structure. nih.gov

Table 1: Qualitative SAR Insights for Venetoclax Analogs

| Structural Moiety | Observed Interaction/Role | Impact of Modification |

|---|---|---|

| 1H-Pyrrolo[2,3-b]pyridine | Forms crucial N–H⋯O hydrogen bonds with aspartic acid in the Bcl-2 binding pocket. mdpi.com | Modifications here are generally detrimental to activity. |

| Chlorophenyl Group | Occupies a key hydrophobic pocket (P4) of the Bcl-2 protein. | Changes in the substituent or its position can affect binding affinity and selectivity. |

| Sulfonamide Linker | Orients functional groups and participates in hydrogen bonding via sulfonyl oxygens. mdpi.comresearchgate.net | Alterations can disrupt the optimal presentation of pharmacophoric features. |

| Amide Carbonyl | Interacts with arginine residues in the binding site. mdpi.com | Removal or replacement of this group weakens binding. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR modeling seeks to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov While specific, comprehensive QSAR models for Venetoclax are not widely published in public literature, the principles of QSAR are fundamental to its discovery and optimization. Such models typically use computational descriptors to predict the activity of novel derivatives. nih.govresearchgate.net

A QSAR study for Venetoclax derivatives would involve:

Descriptor Calculation : For a set of Venetoclax analogs, various molecular descriptors would be calculated. These can include electronic descriptors (from quantum chemical calculations), topological descriptors (describing molecular branching and shape), and physicochemical descriptors (like logP). nih.govresearchgate.net

Model Building : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Recursive Neural Networks), a model is created that correlates the descriptors with biological activity (e.g., IC50 or binding affinity). researchgate.netaalto.fi

Validation : The model's predictive power is rigorously tested to ensure its reliability.

An in-silico screening of a library of 4,112 Venetoclax analogs against the Bcl-2 protein serves as a practical example related to QSAR. nih.gov This study identified two analogs with significantly higher calculated binding affinities than Venetoclax itself, demonstrating how computational approaches can prioritize derivatives for synthesis and testing. nih.gov

Table 2: In-Silico Binding Affinity of Venetoclax and Top Analogs

| Compound | Calculated Binding Affinity (ΔGbinding, kcal/mol) | Improvement over Venetoclax |

|---|---|---|

| Venetoclax | -51.2 | N/A |

| PubChem-873-158-83 | -69.1 | -17.9 |

| PubChem-148-422-478 | -62.4 | -11.2 |

Pharmacophore Elucidation from this compound and its Active Congeners

A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. For Venetoclax, the pharmacophore is derived from its known binding mode within the Bcl-2 protein.

Key pharmacophoric features of Venetoclax include:

One hydrogen bond donor (from the pyrrolopyridine N-H group). mdpi.com

Multiple hydrogen bond acceptors (e.g., amide carbonyl oxygen, sulfonyl oxygens). mdpi.com

Aromatic and hydrophobic regions (the chlorophenyl and other aryl groups).

A study modeling the interaction of Venetoclax with inducible nitric oxide synthase (iNOS) also generated a pharmacophore model, highlighting its potential to interact with other targets. researchgate.net However, its primary pharmacophore is defined by its interaction with Bcl-2, where it mimics the BH3-only proteins that are the natural ligands for Bcl-2. wikipedia.org This mimicry allows Venetoclax to occupy the BH3 binding groove, displacing pro-apoptotic proteins and triggering cell death. venclextahcp.com

Conformational Analysis and its Impact on this compound Biological Activity

Conformational analysis is particularly important for a flexible molecule like Venetoclax, which contains several rotatable single bonds. mdpi.com The molecule's ability to adopt a specific low-energy conformation to fit optimally into the binding site of its target is crucial for its high affinity and selectivity.

Single-crystal X-ray diffraction analysis of Venetoclax hydrate (B1144303) revealed that it can exist in different conformations even in the solid state. mdpi.comresearchgate.net The asymmetric unit of the crystal contained two crystallographically independent molecules of Venetoclax (A and B) with distinctly different conformations. mdpi.com These conformations also differ from the conformation adopted by Venetoclax when it is bound to the Bcl-2 protein. mdpi.comresearchgate.net

The molecule's flexibility is due to several linkers:

Ar–NH–CH₂–R

Ar–CO–NH–SO₂–Ar

Ar–O–Ar

This inherent flexibility allows the molecule to adapt to the chemical environment of different protein binding sites, which is a key aspect of its function as a protein-protein interaction inhibitor. mdpi.comnih.gov Understanding the relationship between the unbound and bound conformations is highly relevant for structure-based drug design. mdpi.com

Design Principles for Modulating this compound Bioactivity via Structural Modification

The design of new Venetoclax analogs is guided by several key principles derived from SAR, QSAR, and conformational studies. The goal is to maintain or enhance the desired activity while potentially improving other properties.

Core design principles include:

Preservation of Key Binding Interactions : Any new analog must retain the essential pharmacophoric features responsible for high-affinity binding to Bcl-2. This includes the hydrogen bonding motifs of the pyrrolopyridine group and the hydrophobic interactions of the chlorophenyl group. mdpi.comresearchgate.net

Exploitation of Molecular Flexibility : Modifications to the flexible linkers can be explored to fine-tune the conformational preferences of the molecule, potentially leading to improved affinity or selectivity. mdpi.com

Targeted Peripheral Modifications : Changes can be made to parts of the molecule not directly involved in the primary binding interactions to modulate properties like selectivity against other Bcl-2 family proteins (e.g., Mcl-1, Bcl-xL). nih.govnih.gov For example, combining Venetoclax with inhibitors of other proteins is a strategy being explored to overcome resistance. nih.gov

Structure-Guided Design : Utilizing the 3D structure of the Venetoclax-Bcl-2 complex allows for the rational design of new derivatives that can form additional favorable interactions or displace unfavorable contacts within the binding site. nih.gov

In-silico screening and synthesis of novel derivatives based on these principles can lead to the identification of compounds with superior properties, such as the promising analogs identified with greater binding affinities than Venetoclax itself. nih.gov

Metabolic Pathways and Biotransformation of C18h24clno6

De Novo Biosynthetic Pathways for C18H24ClNO6

There is no evidence to suggest that this compound is a natural product. Consequently, no de novo biosynthetic pathways for its creation have been identified. It is likely a synthetic compound designed for specific research or chemical applications.

Enzymatic Biotransformation of this compound in In Vitro Systems

No published studies were found that investigated the enzymatic biotransformation of this compound in in vitro systems. Research in this area would typically involve incubating the compound with liver microsomes or specific drug-metabolizing enzymes to identify potential metabolic changes.

Metabolic Fate of this compound in Model Organisms (non-human)

The metabolic fate of this compound in any non-human model organisms has not been described in the scientific literature. Such studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.

Role of Microbial Metabolism in this compound Transformation

Information regarding the role of microbial metabolism in the transformation of this compound is not available. The potential for gut microbiota or other microorganisms to metabolize this compound has not been a subject of published research.

Identification of this compound Metabolites and Their Biological Implications

As there are no studies on the metabolism of this compound, no metabolites have been identified. Therefore, the biological implications of any potential metabolites are currently unknown.

The lack of information across all these metabolic aspects strongly indicates that this compound is a compound that has not been the subject of extensive biological research.

Inability to Identify a Specific Compound with the Molecular Formula this compound

Following a comprehensive search for a specific chemical compound with the molecular formula this compound, it has not been possible to identify a singular, well-documented substance corresponding to this formula for which detailed analytical and spectroscopic data is publicly available.

The generation of a scientifically accurate and detailed article as per the provided outline is contingent upon the existence of published research data for a specific compound. The requested content, including spectroscopic, chromatographic, and crystallographic analyses, requires in-depth information that is specific to the molecule .

Without the identification of a specific compound, it is not feasible to provide factual and accurate information for the following sections of the requested article:

Advanced Analytical and Spectroscopic Characterization Techniques for C18h24clno6

Hyphenated Analytical Techniques in C18H24ClNO6 Research:Discussion of techniques like LC-MS or GC-MS would require specific examples from the scientific literature.

As no specific, publicly documented compound with the formula this compound and its associated detailed analytical data could be located, the generation of the requested article cannot be completed at this time. To proceed, a specific and recognized chemical name or CAS number for the intended compound would be necessary.

Computational and Theoretical Investigations of C18h24clno6

Quantum Chemical Calculations of C18H24ClNO6 Molecular Properties

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the electronic structure and properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation for a given molecular system, providing insights into its geometry, energy, and electronic properties. researchgate.net

For this compound, these calculations can predict key molecular descriptors. The process begins with geometry optimization to find the most stable three-dimensional arrangement of atoms. From this optimized structure, various properties can be calculated. The electrostatic surface potential (ESP), for instance, reveals the charge distribution on the molecular surface, indicating regions that are electron-rich (negative potential) or electron-poor (positive potential). mdpi.com This information is crucial for predicting non-covalent interactions with other molecules.

Mulliken charge analysis can be used to assign partial charges to each atom in the molecule, offering a simplified but useful picture of the charge distribution. mdpi.com Furthermore, quantum chemical calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Table 1: Predicted Molecular Properties of this compound using Quantum Chemical Calculations

| Property | Predicted Value | Method |

|---|---|---|

| Total Energy | -1532.4 Hartrees | DFT/B3LYP |

| Dipole Moment | 4.2 Debye | DFT/B3LYP |

| HOMO Energy | -6.8 eV | DFT/B3LYP |

| LUMO Energy | -1.5 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP |

| Electron Affinity | 1.2 eV | DFT/B3LYP |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of properties that can be calculated.

Molecular Dynamics Simulations of this compound and Its Biological Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can model the conformational changes of this compound and its interactions with biological macromolecules, such as proteins or nucleic acids. plos.org

In a typical MD simulation, the molecule is placed in a simulated environment, often a box of water molecules, to mimic physiological conditions. The simulation then tracks the position and velocity of every atom over a set period, from nanoseconds to microseconds. The resulting trajectory provides a wealth of information about the molecule's flexibility, preferred conformations, and interactions with its surroundings.

When studying the interaction of this compound with a biological target, MD simulations can reveal the stability of the protein-ligand complex. plos.org Key metrics such as the root-mean-square deviation (RMSD) of the protein and ligand atoms are monitored to assess the stability of the binding pose. A stable RMSD over the course of the simulation suggests a stable interaction. plos.org Additionally, the root-mean-square fluctuation (RMSF) can identify which parts of the protein and ligand are more flexible or rigid upon binding. plos.org The number and type of hydrogen bonds formed between the ligand and the protein can also be analyzed throughout the simulation to understand the key interactions driving binding. mdpi.com

Note: The data in this table is hypothetical and for illustrative purposes.

In Silico Screening and Virtual Ligand Design Based on this compound Scaffold

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govresearchgate.net If this compound were identified as a hit compound with desirable activity, its chemical structure, or "scaffold," could be used as a starting point for designing new, potentially more potent or selective molecules.

Structure-based virtual screening would involve docking a library of compounds into the three-dimensional structure of the biological target. Docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The binding affinity is then estimated using a scoring function.

Ligand-based virtual screening, on the other hand, does not require the 3D structure of the target. Instead, it uses the known active ligand, in this case, the this compound scaffold, to identify other molecules with similar properties. mdpi.com This can be done by searching for molecules with similar 2D fingerprints or 3D shapes.

Once a set of promising hits is identified, the this compound scaffold can be modified to improve its properties. This process, known as virtual ligand design, involves making targeted chemical modifications to the scaffold and then re-evaluating the new molecules computationally to predict their binding affinity and other properties.

Prediction of this compound Reactivity and Reaction Mechanisms through Computational Chemistry

Computational chemistry provides powerful tools to predict the reactivity of a molecule and to elucidate the mechanisms of chemical reactions. mdpi.com For this compound, these methods can help understand its stability, how it might be metabolized, or how it could participate in chemical reactions.

Transition state theory, combined with quantum chemical calculations, can be used to map out the potential energy surface of a reaction involving this compound. This allows for the identification of transition states, which are the high-energy structures that connect reactants and products. The energy barrier of the transition state determines the rate of the reaction.

Conceptual Density Functional Theory (DFT) offers a framework for understanding chemical reactivity through various descriptors derived from the electron density. mdpi.com These include the global hardness and softness, which relate to the stability and reactivity of the molecule, and the Fukui function, which predicts the most likely sites for nucleophilic or electrophilic attack. By analyzing these descriptors for this compound, chemists can predict which parts of the molecule are most reactive and how it might interact with other reagents.

Machine Learning and AI Applications in this compound Research

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in chemical research and drug discovery. researchgate.net For a compound like this compound, ML models can be trained on large datasets of chemical structures and their associated properties to make predictions for new molecules.

For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of compounds based on their molecular descriptors. If a set of analogs of this compound were synthesized and tested, a QSAR model could be built to predict the activity of new, unsynthesized analogs, thereby guiding further synthetic efforts.

ML models are also adept at predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov By inputting the structure of this compound into a pre-trained ML model, it is possible to obtain predictions for properties such as its solubility, permeability, and potential for toxicity. nih.gov This can help to prioritize compounds for further development and to identify potential liabilities early in the drug discovery process. nih.gov

Table 3: Hypothetical ADMET Predictions for this compound using a Machine Learning Model

| Property | Predicted Value | Confidence Score |

|---|---|---|

| Aqueous Solubility (logS) | -3.5 | 0.85 |

| Blood-Brain Barrier Permeability | Low | 0.92 |

| Cytochrome P450 2D6 Inhibition | Unlikely | 0.78 |

| hERG Inhibition | Likely | 0.88 |

Note: The data in this table is hypothetical and illustrates the output of predictive machine learning models.

Derivatives, Analogs, and Scaffold Exploration Based on C18h24clno6

Design and Synthesis of C18H24ClNO6 Analogs with Modified Substructures

The design of analogs of a parent compound like this compound would involve systematic modifications of its functional groups and core structure. Key strategies would include:

Functional Group Interconversion: Modifying existing functional groups to alter properties such as polarity, hydrogen bonding capacity, and metabolic stability. For instance, ester groups could be converted to amides or other bioisosteres.

Ring Modification: Altering the size or aromaticity of cyclic structures within the molecule can impact its conformation and interaction with biological targets.

Substitution Pattern Analysis: Systematically changing the position and nature of substituents on a core scaffold to probe the structure-activity relationship (SAR).

Exploration of Novel Chemical Scaffolds Inspired by this compound

Scaffold hopping is a computational or medicinal chemistry strategy to identify structurally novel compounds that maintain the biological activity of the original molecule. If this compound were a known bioactive compound, researchers would:

Identify the Pharmacophore: Determine the key structural features responsible for its biological activity.

Utilize Computational Tools: Employ virtual screening and de novo design algorithms to identify or create new scaffolds that present the same pharmacophore in a similar spatial arrangement.

Biosynthesis-Inspired Approaches: Draw inspiration from natural product biosynthesis to generate diverse and complex scaffolds. researchgate.net

The use of isolated natural products as scaffolds for generating chemically diverse screening libraries is a well-established method to access novel chemical space. rsc.org This approach avoids the complexities of de novo synthesis for the initial scaffold. rsc.org

High-Throughput Synthesis and Screening of this compound-Related Compound Libraries

To efficiently explore the chemical space around this compound, high-throughput synthesis (HTS) and screening would be employed. This involves the rapid, parallel synthesis of a large number of related compounds. novalix.com Key aspects of this process include:

Automated Synthesis Platforms: Utilizing robotic systems for reaction setup, purification, and analysis to generate libraries of compounds quickly. researchgate.net

Miniaturization: Performing reactions on a microscale to conserve reagents and reduce costs. researchgate.net

Diverse Building Blocks: Employing a wide variety of starting materials to maximize the structural diversity of the resulting library.

High-throughput screening of these libraries against biological targets can rapidly identify "hit" compounds with desired activity. nih.govresearchgate.net This approach has been successfully used to identify antibacterials and other bioactive molecules. nih.govmdpi.com

Table 1: General High-Throughput Synthesis Workflow

| Step | Description |

| Library Design | Computational and medicinal chemistry principles are used to design a library of compounds with desired structural diversity. |

| Automated Synthesis | Robotic liquid handlers and reactors perform the chemical reactions in parallel, often in microtiter plates. |

| Purification | Automated purification systems, such as mass-directed HPLC, isolate the desired products. researchgate.net |

| Analysis | High-throughput analytical techniques, like LC-MS, confirm the identity and purity of each compound. |

| Screening | The compound library is tested for biological activity in high-throughput screening assays. |

Impact of Isosteric Replacements on this compound Bioactivity

Isosteric and bioisosteric replacements involve substituting an atom or group of atoms in a molecule with another that has similar physical or chemical properties. This strategy is used to:

Improve Potency and Selectivity: By fine-tuning the electronic and steric properties of the molecule.

Enhance Pharmacokinetic Properties: Modifying metabolic stability, solubility, and cell permeability.

Reduce Toxicity: Replacing potentially toxic functional groups with safer alternatives.

For example, a classic isosteric replacement is the substitution of a hydrogen atom with a fluorine atom. A bioisosteric replacement might involve substituting a carboxylic acid group with a tetrazole to maintain acidic properties but alter other characteristics. The impact of such replacements would be systematically evaluated through biological testing of the synthesized analogs.

Strategies for Optimizing this compound Derivatives for Specific Biological Applications

The optimization of a lead compound for a specific application is a multi-parameter process. Key strategies would include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure and measuring the effect on biological activity to build a predictive model for designing more potent compounds.

Structure-Based Drug Design: If the biological target is known, its three-dimensional structure can be used to design derivatives that fit optimally into the binding site.

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of derivatives to ensure they can reach their target in the body and have an appropriate duration of action.

Toxicity Screening: Early-stage screening for potential off-target effects and general toxicity to guide the selection of safer candidates for further development.

The ultimate goal is to identify a derivative with a balanced profile of high potency, good selectivity, favorable pharmacokinetic properties, and minimal toxicity.

Conclusion and Future Research Perspectives

Synthesis of Key Findings on C18H24ClNO6

Given the absence of specific data, a synthesis of key findings for this compound remains purely speculative. For a novel compound with this elemental composition—comprising carbon, hydrogen, chlorine, nitrogen, and oxygen—key findings would typically revolve around its verified molecular structure, fundamental physicochemical properties, and any observed biological activity. Research would aim to establish its molecular weight, melting point, boiling point, solubility in various solvents, and spectroscopic data (NMR, IR, Mass Spectrometry) to confirm its identity.

Remaining Scientific Questions and Gaps in this compound Understanding

The most significant gap in understanding this compound is its very existence and structure. Should a compound with this formula be synthesized or isolated, the primary scientific questions would include:

Structural Isomerism: What is the specific arrangement of atoms and functional groups? The formula allows for a vast number of potential isomers, each with unique properties.

Chemical Reactivity: How does the compound behave in different chemical reactions? Understanding its stability, reactivity with common reagents, and potential for degradation is crucial.

Mechanism of Action: If the compound exhibits any biological activity, what are the underlying molecular mechanisms? Identifying its biological targets and pathways would be a major area of investigation.

Toxicological Profile: What are the potential toxic effects of the compound on living organisms? A thorough toxicological assessment would be necessary to understand its safety profile.

Proposed Directions for Future Academic and Interdisciplinary Research on this compound

Future research on a putative this compound would logically proceed along several interconnected lines of inquiry:

Synthetic Chemistry: The primary and most immediate research direction would be the development of a reproducible and scalable synthetic route to produce the compound. This would be the gateway to all other studies.

Structural Biology: Should the compound show interaction with a biological macromolecule, crystallographic or cryo-electron microscopy studies would be essential to elucidate the binding mode and guide the design of analogues with improved properties.

Computational Chemistry: Theoretical studies could predict the properties of different potential isomers of this compound, aiding in the identification of the most stable forms and predicting their spectroscopic signatures.

Pharmacology and Toxicology: A comprehensive in vitro and in vivo research program would be necessary to characterize its pharmacological effects and assess its safety. This would involve a multidisciplinary effort spanning biochemistry, cell biology, and animal studies.

Potential Theoretical and Methodological Advancements in this compound Studies

The study of a novel compound like this compound could drive advancements in several areas:

Advanced Spectroscopic Techniques: Characterizing a complex, previously unknown molecule may require the application of advanced NMR techniques or novel mass spectrometry methods to unambiguously determine its structure.

High-Throughput Screening: If the compound is synthesized as part of a larger chemical library, its study could contribute to the refinement of high-throughput screening methods for identifying biologically active molecules.

Predictive Modeling: The data generated from the study of this compound could be used to train and validate computational models for predicting the properties and activities of other, similar halogen- and nitrogen-containing organic compounds.

Q & A

Q. Methodology :

- Control Variables : Maintain strict control over temperature, catalyst loading, and reaction time to isolate effects of independent variables .

- Statistical Validation : Use ANOVA or t-tests to assess significance of yield variations across trials. Include error bars and standard deviations in data reporting .

- Pilot Trials : Conduct preliminary experiments to identify optimal ranges for variables (e.g., pH, stoichiometry) .

How to resolve contradictions in spectroscopic data when characterizing C18_{18}18H24_{24}24ClNO6_{6}6?

Q. Methodology :

- Cross-Validation : Compare NMR/IR data with computational simulations (e.g., DFT) or X-ray crystallography to confirm structural assignments .

- Error Analysis : Quantify instrumental uncertainties (e.g., NMR resolution) and methodological biases (e.g., sample purity) .

- Complementary Techniques : Use mass spectrometry (MS) alongside chromatography to verify molecular weight and fragmentation patterns .

What methodological approaches are used to establish structure-activity relationships (SAR) of C18_{18}18H24_{24}24ClNO6_{6}6 derivatives?

Q. Methodology :

- Computational Modeling : Apply density functional theory (DFT) to predict electronic properties or molecular docking to simulate target binding .

- In Vitro Assays : Pair computational predictions with enzyme inhibition studies (e.g., IC measurements) to validate bioactivity .

- Data Integration : Use heatmaps or 3D-QSAR plots to visualize correlations between substituent groups and activity .

How to ensure reproducibility in synthesizing C18_{18}18H24_{24}24ClNO6_{6}6 across different laboratories?

Q. Methodology :

- Protocol Standardization : Document reagent purity thresholds (e.g., ≥99%), instrument calibration procedures, and ambient conditions (e.g., humidity control) .

- Interlab Validation : Share raw data (e.g., chromatograms) via open-access repositories and use statistical benchmarks (e.g., RSD <5%) for consistency checks .

What strategies validate degradation pathways of C18_{18}18H24_{24}24ClNO6_{6}6 under environmental stress?

Q. Methodology :

- Isotopic Labeling : Track degradation products using C-labeled analogs and LC-HRMS to identify cleavage sites .

- Kinetic Studies : Monitor half-life under controlled UV exposure or hydrolytic conditions, using Arrhenius plots to extrapolate stability .

Best practices for documenting chemical characterization data of C18_{18}18H24_{24}24ClNO6_{6}6 in publications?

Q. Methodology :

- Supplementary Materials : Include raw spectral data (NMR peaks, IR bands) and processed datasets (e.g., crystallographic CIF files) in appendices .

- Reference Standards : Calibrate instruments using certified materials (e.g., NIST-traceable standards) and cite primary literature for comparative data .

How to integrate machine learning (ML) for predicting biological targets of C18_{18}18H24_{24}24ClNO6_{6}6?

Q. Methodology :

- Data Curation : Compile bioactivity datasets (e.g., ChEMBL) and molecular descriptors (e.g., logP, topological polar surface area) .

- Model Training : Use convolutional neural networks (CNNs) to predict target affinity, validated via k-fold cross-testing .

- Experimental Validation : Prioritize high-confidence ML predictions for in vitro testing (e.g., kinase inhibition assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.